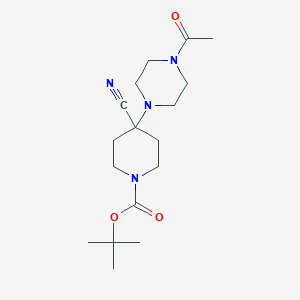

Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate

Description

Systematic Nomenclature and Molecular Formula Verification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate. This nomenclature accurately reflects the structural components of the molecule, beginning with the tert-butyl protecting group attached to the carboxylate functionality, followed by the substitution pattern on the piperidine ring core. The compound is registered under Chemical Abstracts Service number 1242962-73-7, providing a unique identifier for database searches and regulatory purposes.

The molecular formula has been definitively established as C17H28N4O3, with a corresponding molecular weight of 336.4 grams per mole. This molecular composition indicates the presence of seventeen carbon atoms, twenty-eight hydrogen atoms, four nitrogen atoms, and three oxygen atoms. The molecular formula verification has been confirmed through multiple analytical techniques and database entries, ensuring accuracy in chemical identification and characterization studies.

Alternative nomenclature systems and synonyms for this compound include several variations that reflect different naming conventions used across various chemical databases and research publications. The compound appears in chemical literature under designations such as 1-piperidinecarboxylic acid, 4-(4-acetyl-1-piperazinyl)-4-cyano-, 1,1-dimethylethyl ester. These alternative names maintain consistency with the core structural features while adapting to different systematic naming protocols used in chemical documentation and regulatory frameworks.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C17H28N4O3 | |

| Molecular Weight | 336.4 g/mol | |

| CAS Registry Number | 1242962-73-7 |

Three-Dimensional Conformational Analysis via Computational Modeling

The three-dimensional molecular structure of this compound exhibits complex conformational characteristics that arise from the flexibility of its multiple ring systems and substituent groups. Computational modeling studies reveal that the piperidine ring adopts a chair conformation, which is energetically favored and consistent with similar piperidine derivatives observed in crystallographic studies. The chair conformation provides optimal spatial arrangement for the substituents while minimizing steric hindrance between adjacent functional groups.

The piperazine ring system within the molecular structure demonstrates conformational flexibility that influences the overall molecular geometry and potential biological activity. The acetyl group attached to the piperazine nitrogen introduces additional conformational considerations, as the carbonyl functionality can participate in intramolecular interactions that may stabilize specific conformational states. The cyano group at the 4-position of the piperidine ring contributes to the overall molecular polarity and may influence the preferred conformational arrangements through electronic effects.

Computational modeling techniques, including density functional theory calculations and molecular dynamics simulations, provide insights into the conformational landscape of this compound. These studies reveal that the molecule can adopt multiple low-energy conformations that differ primarily in the relative orientations of the piperazine and acetyl substituents. The tert-butyl carboxylate group maintains a relatively fixed spatial relationship with the piperidine ring due to the constrained nature of the ester linkage.

The Standard InChI and InChIKey identifiers provide computational representations of the molecular structure that facilitate database searches and structural comparisons. The Standard InChI for this compound is InChI=1S/C17H28N4O3/c1-14(22)19-9-11-21(12-10-19)17(13-18)5-7-20(8-6-17)15(23)24-16(2,3)4/h5-12H2,1-4H3, while the corresponding InChIKey is TZENYMYJEQLHNE-UHFFFAOYSA-N. These standardized structural representations ensure consistent identification across different computational platforms and chemical databases.

Crystallographic Characterization and Solid-State Packing Arrangements

Crystallographic analysis provides crucial insights into the solid-state behavior and intermolecular interactions of this compound. The crystalline structure of organic compounds is determined by the balance between various intermolecular forces, including hydrogen bonding, van der Waals interactions, and π-π stacking effects. In the case of this compound, the presence of multiple nitrogen atoms and oxygen-containing functional groups creates opportunities for extensive hydrogen bonding networks that influence the crystal packing arrangements.

The molecular geometry within the crystalline lattice is characterized by specific bond lengths, bond angles, and torsional angles that reflect the optimal packing configuration. The piperidine ring adopts a chair conformation in the solid state, consistent with solution-phase conformational studies and similar to other piperidine derivatives that have been structurally characterized. The chair conformation of the piperidine ring results in specific puckering parameters that can be quantified through crystallographic analysis.

Crystal packing arrangements are influenced by the spatial distribution of polar and nonpolar regions within the molecule. The tert-butyl group contributes significant hydrophobic character, while the nitrogen atoms in the piperazine and piperidine rings, along with the acetyl and cyano functionalities, provide polar interaction sites. This amphiphilic character leads to segregated packing motifs where hydrophobic regions cluster together and polar groups form intermolecular interaction networks.

The crystal system classification and space group determination provide fundamental information about the symmetry and periodicity of the crystalline structure. Unit cell parameters, including lattice constants and angles, define the three-dimensional framework within which the molecules are arranged. The atomic packing factor and coordination number characteristics influence the density and stability of the crystalline phase, with implications for pharmaceutical processing and stability considerations.

| Crystallographic Parameter | Description | Relevance |

|---|---|---|

| Space Group | Three-dimensional symmetry classification | Determines packing efficiency and molecular orientation |

| Unit Cell Parameters | Lattice dimensions and angles | Defines crystalline framework and molecular arrangement |

| Atomic Packing Factor | Volume fraction occupied by atoms | Influences crystal density and stability |

| Coordination Number | Number of nearest neighbor molecules | Affects intermolecular interaction strength |

Spectroscopic Fingerprint Analysis (FT-IR, Raman, NMR)

Spectroscopic characterization of this compound provides detailed information about its molecular structure, functional group identification, and conformational characteristics. Fourier Transform Infrared spectroscopy reveals distinctive absorption bands that correspond to specific vibrational modes of the various functional groups present in the molecule. The carbonyl stretching frequencies associated with both the acetyl group and the carboxylate ester provide characteristic signatures that enable identification and purity assessment.

The cyano group exhibits a characteristic carbon-nitrogen triple bond stretching frequency that appears as a sharp, intense absorption band in the infrared spectrum. This distinctive peak serves as a reliable marker for the presence of the nitrile functionality and can be used for quantitative analysis and structural confirmation. The multiple carbon-hydrogen stretching and bending modes associated with the piperidine and piperazine ring systems create complex spectral patterns that provide detailed structural information.

Nuclear Magnetic Resonance spectroscopy offers comprehensive structural elucidation capabilities for this compound, with both proton and carbon-13 Nuclear Magnetic Resonance providing complementary information about the molecular framework. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shifts and coupling patterns that reflect the electronic environment of hydrogen atoms in different structural positions. The methyl groups of the tert-butyl substituent typically appear as a singlet in the aliphatic region, while the ring protons of the piperidine and piperazine systems show more complex multipicity patterns due to vicinal coupling interactions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework of the molecule, with chemical shifts that reflect the electronic environment and hybridization state of each carbon atom. The carbonyl carbons of the acetyl and carboxylate groups appear in the downfield region, while the cyano carbon exhibits a characteristic chemical shift that confirms the presence of the nitrile functionality. The ring carbons of the heterocyclic systems show chemical shifts that are influenced by the nitrogen atoms and substitution patterns.

Raman spectroscopy complements infrared analysis by providing information about vibrational modes that may be infrared-inactive or weakly active. The Raman spectrum can reveal additional structural details about the molecular symmetry and conformational characteristics that are not readily apparent from infrared analysis alone. The combination of infrared and Raman data provides a comprehensive vibrational fingerprint that can be used for compound identification, purity assessment, and structural verification.

| Spectroscopic Technique | Key Spectral Features | Structural Information |

|---|---|---|

| FT-IR | Carbonyl stretching (1650-1750 cm⁻¹) | Acetyl and carboxylate functionalities |

| FT-IR | Cyano stretching (2200-2300 cm⁻¹) | Nitrile group confirmation |

| ¹H NMR | Tert-butyl singlet (1.4-1.5 ppm) | Protecting group identification |

| ¹H NMR | Ring proton multiplets (2.0-4.0 ppm) | Heterocyclic framework |

| ¹³C NMR | Carbonyl carbons (160-180 ppm) | Acetyl and ester functionalities |

| ¹³C NMR | Cyano carbon (115-125 ppm) | Nitrile group verification |

Properties

IUPAC Name |

tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3/c1-14(22)19-9-11-21(12-10-19)17(13-18)5-7-20(8-6-17)15(23)24-16(2,3)4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZENYMYJEQLHNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2(CCN(CC2)C(=O)OC(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperazine ring followed by the introduction of the tert-butyl and acetyl groups. Key reaction conditions include the use of strong bases and organic solvents to facilitate the necessary chemical transformations.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Reagents such as hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and acyl chlorides (for substitution) are commonly used. Reaction conditions are carefully controlled to ensure the desired outcomes.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity and stability make it valuable in various synthetic pathways.

Biology: In biological research, Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate is used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry: In industry, this compound finds applications in the production of advanced materials and pharmaceuticals. Its unique chemical properties enable the creation of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the molecular formulas, weights, and key substituents of the target compound and its analogs:

Key Observations :

- Bromophenyl or chlorophenyl substituents (e.g., ) enhance hydrophobic interactions but reduce solubility in aqueous media.

Biological Activity

Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 250.34 g/mol

- CAS Number : 91419-52-2

The compound features a piperidine core substituted with a tert-butyl group, an acetylpiperazine moiety, and a cyanide group, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body:

- Receptor Binding : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) such as dopamine and serotonin receptors.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes linked to metabolic pathways, which can affect cell signaling and proliferation.

Antimicrobial Activity

Recent studies have shown that derivatives of piperidine compounds exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated activity against various bacterial strains.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Piperidine Derivative A | E. coli, S. aureus | 32 µg/mL |

| Piperazine Derivative B | P. aeruginosa | 16 µg/mL |

Anticancer Activity

Research into similar piperazine-substituted compounds has revealed promising anticancer effects. For instance, compounds with structural similarities have shown cytotoxicity against several cancer cell lines.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| A549 | 12 |

These findings suggest that this compound may also possess anticancer properties, warranting further investigation.

Study on Antimalarial Activity

A study published in Nature explored the efficacy of piperazine derivatives against malaria. The results indicated that compounds with similar structures to tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine showed significant activity against Plasmodium falciparum, the causative agent of malaria.

- Efficacy : The most potent derivatives exhibited EC values in the low nanomolar range.

Neuropharmacological Effects

In another study focusing on CNS effects, piperazine-containing compounds were tested for their ability to modulate neurotransmitter systems. The results indicated enhanced dopaminergic activity, suggesting potential applications in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step routes, such as coupling tert-butyl piperidine precursors with acetylpiperazine derivatives. For analogous compounds, coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in dichloromethane are used under inert conditions. Temperature control (e.g., room temperature) and solvent selection are critical to minimize side reactions. Post-synthesis, purification via column chromatography ensures high yields (>70%) and purity (>95%) .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is used to verify substituent positions and stereochemistry. High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity, while mass spectrometry (MS) confirms molecular weight. For hygroscopic intermediates, Karl Fischer titration monitors moisture content .

Q. How does the tert-butyl carbamate group influence the stability and reactivity of this compound under acidic/basic conditions?

- Methodological Answer : The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, enhancing stability during synthesis. Under acidic conditions (e.g., HCl in dioxane), it undergoes cleavage to yield the free amine, enabling further functionalization. Kinetic studies using TLC or HPLC track deprotection rates .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of tert-butyl piperidine derivatives?

- Methodological Answer : Discrepancies in NMR signals (e.g., diastereotopic protons) are resolved by 2D-COSY or NOESY experiments. X-ray crystallography provides definitive stereochemical assignments. Computational tools (DFT) predict ¹³C chemical shifts to validate experimental data .

Q. How can computational modeling predict the binding affinity of this compound with biological targets like GPCRs or kinases?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess interactions with target proteins. Pharmacophore modeling identifies critical hydrogen-bonding (e.g., cyanopiperidine’s nitrile) and hydrophobic interactions. Free energy calculations (MM-PBSA) quantify binding thermodynamics .

Q. What experimental approaches optimize regioselectivity in derivatization reactions involving the acetylpiperazine moiety?

- Methodological Answer : Selective alkylation/acylation of the piperazine nitrogen is achieved by adjusting steric hindrance (e.g., bulky reagents) and reaction pH. Kinetic studies using LC-MS monitor intermediate formation. Substituent effects are modeled via Hammett plots .

Q. How do structural analogs with modified piperidine/piperazine substituents affect in vitro ADMET profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.